

Lactose Octaacetate: Application Notes and Protocols for Pharmaceutical Formulations

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For Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, a fully acetylated derivative of lactose, presents unique opportunities as a versatile excipient in pharmaceutical formulations. Its hydrophobic nature, solid-state properties, and potential for taste masking make it a subject of interest for innovative drug delivery systems. These application notes provide an overview of its potential uses, alongside generalized experimental protocols to guide researchers in their formulation development efforts.

Physicochemical Properties of Lactose Octaacetate

A thorough understanding of the physicochemical properties of **lactose octaacetate** is crucial for its effective application in pharmaceutical formulations.



Property	Value	Reference
Chemical Name	4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-α/β-D-glucopyranose	[1][2]
CAS Number	6291-42-5 (β-isomer)	[2]
Molecular Formula	С28Н38О19	[1]
Molecular Weight	678.59 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	89-91.5 °C	[1]
Solubility	Soluble in chloroform, acetone, and ethyl acetate; sparingly soluble in ethanol; practically insoluble in water.	[3]

Application 1: Taste Masking of Bitter Active Pharmaceutical Ingredients (APIs)

The inherent bitterness of many active pharmaceutical ingredients (APIs) can significantly impact patient compliance, particularly in pediatric and geriatric populations.[4][5][6][7][8] **Lactose octaacetate**, being a tasteless and hydrophobic compound, can be employed as a coating agent or matrix former to create a physical barrier between the bitter API and the taste buds.[4][7]

Experimental Protocol: Taste Masking Evaluation

This protocol outlines a general procedure for evaluating the taste-masking efficiency of a formulation containing **lactose octaacetate**.

1. Formulation of Taste-Masked Granules/Particles:



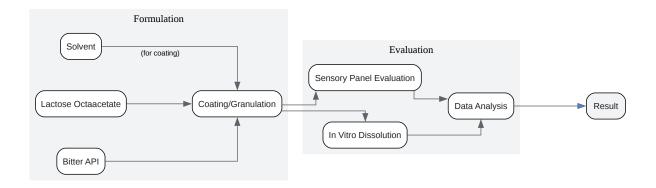
- Method A: Solvent Coating:
 - Dissolve lactose octaacetate in a suitable volatile organic solvent (e.g., acetone, ethylacetate).
 - Disperse the bitter API particles in the lactose octaacetate solution.
 - Spray-dry the dispersion to obtain coated API particles. The coating thickness can be controlled by adjusting the spray rate and concentration of the coating solution.
- Method B: Hot Melt Granulation:
 - Physically mix the bitter API with lactose octaacetate powder.
 - Heat the mixture to the melting point of lactose octaacetate with continuous mixing to form granules.
 - Cool the granules and sieve to the desired particle size.
- 2. Sensory Panel Evaluation:
- Recruit a panel of trained human volunteers.
- Prepare suspensions or orally disintegrating tablets (ODTs) of both the taste-masked formulation and the uncoated API at equivalent doses.
- Administer the samples to the panelists in a randomized, double-blind manner.
- Ask panelists to rate the bitterness intensity on a predefined scale (e.g., a 5-point scale from "not bitter" to "extremely bitter") at specific time points (e.g., 0, 30, 60, and 180 seconds) after administration.
- Record and statistically analyze the data to determine the taste-masking efficiency.
- 3. In Vitro Dissolution Testing:
- Perform dissolution testing of the taste-masked formulation in simulated salivary fluid (pH
 6.8) for a short duration (e.g., 5-10 minutes) to assess the amount of drug release in the oral



cavity.

 Subsequently, conduct dissolution in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to ensure that the taste-masking coat does not adversely affect the overall drug release profile.

Workflow for Taste Masking Evaluation



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Caption: Workflow for the formulation and evaluation of taste-masked drug products using **lactose octaacetate**.

Application 2: Controlled Release Formulations

Lactose octaacetate's hydrophobicity makes it a suitable candidate for developing controlled-release dosage forms. It can be used as a matrix-forming agent in tablets or as a component in film coatings to retard the release of water-soluble drugs.

Experimental Protocol: Formulation and Evaluation of Controlled-Release Matrix Tablets

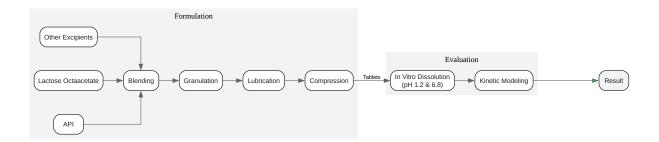


This protocol describes the preparation and evaluation of controlled-release matrix tablets using **lactose octaacetate**.

- 1. Preparation of Matrix Tablets:
- Blend the API, lactose octaacetate, and other necessary excipients (e.g., filler, binder) in a suitable mixer.
- The ratio of API to lactose octaacetate can be varied to achieve different release profiles.
- Granulate the blend using a wet or dry granulation method.
- Lubricate the granules with a suitable lubricant (e.g., magnesium stearate).
- Compress the lubricated granules into tablets using a tablet press.
- 2. In Vitro Drug Release Study:
- Use a USP dissolution apparatus (e.g., Type II Paddle) to study the drug release profile.
- Maintain the dissolution medium at 37 ± 0.5 °C.
- Use different dissolution media to simulate the gastrointestinal tract, such as 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate buffer (pH 6.8) for the remaining duration.
- Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Analyze the drug content in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
- Analyze the release kinetics by fitting the data to various mathematical models (e.g., zeroorder, first-order, Higuchi, Korsmeyer-Peppas).[9]

Workflow for Controlled-Release Tablet Formulation





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Caption: Workflow for the formulation and evaluation of controlled-release matrix tablets with lactose octaacetate.

Application 3: Solubility Enhancement of Poorly Soluble Drugs via Amorphous Solid Dispersions

For poorly water-soluble drugs (BCS Class II and IV), enhancing their solubility and dissolution rate is a major challenge.[10][11] Amorphous solid dispersions (ASDs) are a proven strategy to improve the oral bioavailability of such drugs.[9][12] **Lactose octaacetate**, with its defined melting point and potential to act as a carrier, can be utilized in the preparation of ASDs, particularly through hot-melt extrusion (HME).[12]

Experimental Protocol: Preparation and Characterization of Amorphous Solid Dispersions using Hot-Melt Extrusion

This protocol provides a general method for preparing and characterizing an ASD of a poorly soluble drug with **lactose octaacetate** using HME.

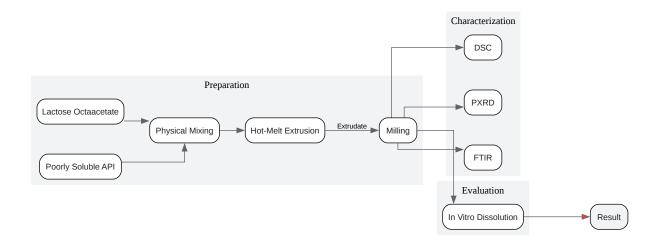


- 1. Preparation of Amorphous Solid Dispersion:
- Physically mix the poorly soluble API and lactose octaacetate at a predetermined ratio.
- Feed the physical mixture into a hot-melt extruder.
- Set the extruder's temperature profile to be above the melting point of lactose octaacetate
 and the glass transition temperature of the mixture, but below the degradation temperature
 of the API.
- The screw speed and feed rate should be optimized to ensure proper mixing and residence time.
- Collect the extrudate and mill it into a powder of the desired particle size.
- 2. Solid-State Characterization:
- Differential Scanning Calorimetry (DSC):
 - Analyze the physical mixture, the pure API, pure lactose octaacetate, and the extrudate.
 - The absence of the drug's melting endotherm in the extrudate's thermogram indicates the formation of an amorphous dispersion.
- Powder X-Ray Diffraction (PXRD):
 - Obtain the PXRD patterns for the same set of samples.
 - The disappearance of characteristic crystalline peaks of the drug in the extrudate's diffractogram confirms its amorphous nature.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Analyze the samples to investigate any potential interactions (e.g., hydrogen bonding)
 between the drug and lactose octaacetate in the amorphous state.
- 3. In Vitro Dissolution Study:



- Perform dissolution studies on the ASD, the pure drug, and the physical mixture.
- Use a dissolution medium that provides sink conditions (e.g., phosphate buffer pH 6.8 with a small percentage of surfactant).
- Compare the dissolution profiles to evaluate the extent of solubility and dissolution rate enhancement achieved with the ASD.

Workflow for Amorphous Solid Dispersion



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Caption: Workflow for the preparation and characterization of amorphous solid dispersions using **lactose octaacetate**.

Conclusion



Lactose octaacetate holds promise as a multifunctional excipient in pharmaceutical formulations. Its applications in taste masking, controlled release, and solubility enhancement warrant further investigation. The protocols provided in these application notes offer a foundational framework for researchers to explore the potential of lactose octaacetate in developing novel and effective drug delivery systems. It is important to note that while the principles are outlined, formulation-specific optimization of all parameters is essential for successful product development. Further research is needed to generate specific quantitative data on the performance of lactose octaacetate in these applications to fully realize its potential.

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